(2S,3S)-2-methylpiperidine-3-carboxylic acid (2S,3S)-2-methylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 110287-65-5
VCID: VC20743957
InChI: InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
SMILES: CC1C(CCCN1)C(=O)O
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(2S,3S)-2-methylpiperidine-3-carboxylic acid

CAS No.: 110287-65-5

Cat. No.: VC20743957

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2-methylpiperidine-3-carboxylic acid - 110287-65-5

CAS No. 110287-65-5
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (2S,3S)-2-methylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
Standard InChI Key LAWPBIIDJCWFFN-WDSKDSINSA-N
Isomeric SMILES C[C@H]1[C@H](CCCN1)C(=O)O
SMILES CC1C(CCCN1)C(=O)O
Canonical SMILES CC1C(CCCN1)C(=O)O

Chemical Properties and Structure

(2S,3S)-2-methylpiperidine-3-carboxylic acid belongs to the piperidine family of heterocyclic compounds, characterized by its specific stereochemistry at the 2 and 3 positions of the piperidine ring. The molecule contains a methyl substituent at the C2 position and a carboxylic acid group at the C3 position, both in the S configuration, creating a defined three-dimensional structure critical to its biological activity.

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number110287-65-5
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Stereochemistry2S,3S configuration
AppearanceNot specified in literature
SolubilitySoluble in polar organic solvents

The stereochemical configuration plays a crucial role in determining the compound's biological activities and interactions with target proteins or receptors. The piperidine ring provides conformational rigidity while the carboxylic acid group offers a site for further functionalization or interaction with biological targets through hydrogen bonding or ionic interactions.

Structural Characteristics

The stereochemical integrity of the compound is maintained through the specific spatial arrangement of the methyl and carboxylic acid groups relative to the piperidine ring. This defined three-dimensional structure is essential for molecular recognition processes involved in its biological activities. The piperidine scaffold is a common structural motif in numerous bioactive compounds and pharmaceutical agents, contributing to the compound's significance in medicinal chemistry research.

Synthesis Methods

The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid typically involves multi-step organic reactions with careful control of stereochemistry to ensure the correct configuration at the two stereogenic centers.

Synthetic Routes

Synthetic approaches to (2S,3S)-2-methylpiperidine-3-carboxylic acid often employ chiral catalysts to facilitate asymmetric synthesis, resulting in higher enantiomeric excess. These methods carefully control the stereochemical outcome at each step to prevent the formation of unwanted diastereomers or enantiomers.

Recent studies have explored various synthetic pathways to enhance yield and purity while minimizing environmental impact. Starting materials may include appropriately substituted pyridine derivatives that undergo reduction and further modification to achieve the desired stereochemical configuration. The synthesis typically requires protection and deprotection steps to maintain selectivity during the formation of the piperidine ring and installation of the functional groups.

Protecting Group Strategies

The synthesis of derivatives of (2S,3S)-2-methylpiperidine-3-carboxylic acid frequently involves protecting groups to control reactivity and selectivity. Two common protecting groups used are:

  • Boc (tert-butyloxycarbonyl) - forming (2S,3S)-1-Boc-2-methylpiperidine-3-carboxylic acid (CAS: 828300-45-4)

  • Fmoc (9-fluorenylmethoxycarbonyl) - forming (2S,3S)-1-Fmoc-2-methylpiperidine-3-carboxylic acid (CAS: 1187927-07-6 or 1260596-98-2)

These protected derivatives are particularly valuable in peptide synthesis and other applications requiring selective reactivity of functional groups.

DerivativeCAS NumberMolecular FormulaMolecular Weight (g/mol)
(2S,3S)-2-methylpiperidine-3-carboxylic acid110287-65-5C₇H₁₃NO₂143.18
(2S,3S)-1-Boc-2-methylpiperidine-3-carboxylic acid828300-45-4C₁₂H₂₁NO₄243.30
(2S,3S)-1-Fmoc-2-methylpiperidine-3-carboxylic acid1187927-07-6C₂₂H₂₃NO₄365.40

Biological Activity

(2S,3S)-2-methylpiperidine-3-carboxylic acid exhibits significant biological properties that make it a candidate for various applications in pharmaceutical research.

Anticancer Activity

Research has indicated that compounds with structures similar to (2S,3S)-2-methylpiperidine-3-carboxylic acid may exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that derivatives of this compound could inhibit cell proliferation in human multiple myeloma cells (RPMI 8226), suggesting potential applications in anticancer drug development.

The mechanism of action may involve interaction with specific cellular targets involved in cancer cell proliferation or survival pathways. The unique stereochemistry of the compound likely plays a crucial role in these interactions, highlighting the importance of maintaining stereochemical integrity during synthesis and formulation of potential therapeutic agents based on this scaffold.

Neurological Applications

The piperidine scaffold found in (2S,3S)-2-methylpiperidine-3-carboxylic acid is frequently explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. The compound's ability to interact with specific receptors makes it valuable for drug development targeting conditions such as depression or anxiety.

Compounds containing the piperidine ring structure often demonstrate activity at various neurotransmitter receptors and transporters, including those for serotonin, dopamine, and γ-aminobutyric acid (GABA). The specific stereochemistry of (2S,3S)-2-methylpiperidine-3-carboxylic acid may confer selectivity for particular receptor subtypes, potentially leading to more targeted therapeutic effects with fewer side effects.

Applications in Pharmaceutical Research

The unique structural properties of (2S,3S)-2-methylpiperidine-3-carboxylic acid make it valuable for various applications in pharmaceutical research and development.

Peptide Synthesis

In synthetic chemistry, (2S,3S)-2-methylpiperidine-3-carboxylic acid serves as a valuable building block during peptide synthesis. The compound can be incorporated into peptide structures to induce specific conformational constraints or to modify the pharmacokinetic properties of the resulting peptides.

The protected derivatives, particularly the Fmoc and Boc protected variants, are especially useful in solid-phase peptide synthesis methodologies. These derivatives allow for controlled and selective peptide bond formation while maintaining the stereochemical integrity of the building blocks .

Heterocyclic Intermediates

(2S,3S)-2-methylpiperidine-3-carboxylic acid serves as an important intermediate in the synthesis of more complex heterocyclic compounds of pharmaceutical interest. The carboxylic acid functionality provides a handle for further derivatization, allowing for the creation of amides, esters, and other functionalized derivatives with potentially enhanced biological activity or improved pharmacokinetic properties.

The development of libraries of compounds based on this core structure enables structure-activity relationship studies to identify optimal substitution patterns for specific therapeutic targets. This approach has been employed in drug discovery programs targeting various disease indications.

Structure-Activity Relationships

Understanding the relationship between the structure of (2S,3S)-2-methylpiperidine-3-carboxylic acid and its biological activity is crucial for rational drug design efforts based on this scaffold.

Stereochemical Considerations

The specific stereochemistry at positions 2 and 3 of the piperidine ring is critical for the biological activity of (2S,3S)-2-methylpiperidine-3-carboxylic acid. Alterations in the stereochemical configuration, such as in diastereomers with (2R,3R), (2R,3S), or (2S,3R) configurations, can significantly impact receptor binding, enzyme inhibition, or other biological activities.

This stereochemical sensitivity highlights the importance of stereoselective synthesis methods and careful characterization of the stereochemical purity of compounds intended for biological evaluation. Small changes in three-dimensional structure can lead to dramatic differences in biological activity, efficacy, or toxicity profiles.

Functional Group Modifications

Modifications to the functional groups of (2S,3S)-2-methylpiperidine-3-carboxylic acid, such as derivatization of the carboxylic acid to form esters, amides, or other functional groups, can significantly alter its physicochemical properties and biological activities. These modifications can be used to optimize properties such as membrane permeability, metabolic stability, or target selectivity.

Derivatives and Related Compounds

Several derivatives of (2S,3S)-2-methylpiperidine-3-carboxylic acid have been synthesized and studied, primarily differing in the protecting group on the piperidine nitrogen.

N-Protected Derivatives

The most common derivatives include:

  • (2S,3S)-1-Boc-2-methylpiperidine-3-carboxylic acid: This derivative contains a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which provides protection against nucleophilic attack while maintaining stability under basic conditions. This derivative is particularly useful in peptide synthesis and other applications requiring selective reactivity .

  • (2S,3S)-1-Fmoc-2-methylpiperidine-3-carboxylic acid: This derivative contains a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which can be selectively removed under mild basic conditions without affecting other functional groups. This orthogonal protection strategy is valuable in multistep synthesis procedures and in solid-phase peptide synthesis applications .

These protected derivatives offer different reactivity profiles and stability characteristics, allowing chemists to select the most appropriate form for specific synthetic applications.

Comparative Properties

The following table summarizes the key properties of (2S,3S)-2-methylpiperidine-3-carboxylic acid and its protected derivatives:

Property(2S,3S)-2-methylpiperidine-3-carboxylic acid(2S,3S)-1-Boc-2-methylpiperidine-3-carboxylic acid(2S,3S)-1-Fmoc-2-methylpiperidine-3-carboxylic acid
CAS Number110287-65-5828300-45-41187927-07-6
Molecular FormulaC₇H₁₃NO₂C₁₂H₂₁NO₄C₂₂H₂₃NO₄
Molecular Weight (g/mol)143.18243.30365.40
N-ProtectionNoneBocFmoc
Deprotection ConditionsN/AAcidic conditions (e.g., TFA)Basic conditions (e.g., piperidine)
Primary ApplicationsBuilding blockPeptide synthesis, intermediateSolid-phase peptide synthesis

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